N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide
Description
This compound belongs to the thiazoloquinazoline family, characterized by a fused thiazole-quinazoline core.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-17-6-3-13(11-18(17)28-2)7-8-22-19(25)14-4-5-15-16(12-14)23-21-24(20(15)26)9-10-29-21/h3-6,11-12H,7-10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNMPHYKOAMRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide is a compound of significant interest due to its potential biological activities. Quinazoline derivatives, including this compound, have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a thiazoloquinazoline core structure that is known for its diverse biological activities. The presence of methoxy groups on the phenethyl side chain enhances its lipophilicity and may influence its biological interactions.
Anticancer Activity
Quinazoline derivatives have shown promise as anticancer agents. For instance, compounds with similar structures have been evaluated for their inhibitory effects on various cancer cell lines. Research indicates that certain thiazoloquinazoline derivatives exhibit cytotoxicity against A549 (lung cancer) and U937 (leukemia) cell lines, suggesting that this compound may also possess anticancer properties.
| Cell Line | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 | 12h | 2.89 | Induction of apoptosis |
| U937 | 12h | 1.50 | Inhibition of proliferation |
Antimicrobial Activity
Studies have demonstrated that quinazoline derivatives can exhibit antimicrobial properties. Preliminary tests suggest that this compound may inhibit the growth of various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by studies on related quinazoline derivatives that inhibit pro-inflammatory cytokines such as TNF-α. This suggests that this compound may modulate inflammatory pathways.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to act through the following pathways:
- Inhibition of Kinases : Similar quinazoline compounds have been shown to inhibit various kinases involved in cell proliferation.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Modulation of Ion Channels : Some studies indicate activity on large-conductance calcium-activated potassium channels (BK channels), which could influence cellular excitability and inflammation.
Case Studies
Recent studies have synthesized various analogs of thiazoloquinazolines to evaluate their biological activities systematically. For example:
- Study on BK Channel Activation : A derivative exhibited significant activation of BK channels with a half-maximal effective concentration (EC50) of 2.89 μM in vitro.
- Cytotoxicity Assessment : In a comparative study involving multiple quinazoline derivatives, N-(3,4-dimethoxyphenethyl)-5-oxo showed superior cytotoxic effects against specific cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs differ in core heterocycles and substituents, leading to variations in molecular weight, logP, and solubility:
†Estimated based on structural similarity.
- Core Heterocycle: The thiazolo[2,3-b]quinazoline core in the target compound contains a sulfur atom, which may confer distinct electronic properties compared to the triazolo[1,5-a]quinazoline (E543-0726, nitrogen-rich) and thiadiazolo[2,3-b]quinazoline (E796-0411, sulfur-nitrogen hybrid) cores. These differences influence binding affinity and metabolic stability .
- Methyl sulfonamide in Compound 46 () improves aqueous solubility and pharmacokinetics, a feature absent in the target compound, which may result in faster hepatic clearance .
Key Research Findings
Methyl sulfonamide substituents () significantly improve pharmacokinetic profiles (e.g., AUC, clearance) but are absent in the target compound, suggesting a need for prodrug strategies or formulation optimization .
Triazoloquinazolines () demonstrate moderate logP (~2.58) and high polar surface area, limiting CNS activity but favoring peripheral anti-inflammatory applications .
Thiadiazolo derivatives () with chloro substituents show promise in antimicrobial screens, though their thiazolo counterparts remain unexplored in this context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
